molecular formula C19H18N4O7 B11502375 1-(1,3-Benzodioxol-5-ylmethyl)-4-(3,5-dinitrobenzoyl)piperazine

1-(1,3-Benzodioxol-5-ylmethyl)-4-(3,5-dinitrobenzoyl)piperazine

Cat. No.: B11502375
M. Wt: 414.4 g/mol
InChI Key: ZWDAAUDAUHQEJE-UHFFFAOYSA-N
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Description

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(3,5-DINITROBENZOYL)PIPERAZINE is a complex organic compound that features a benzodioxole moiety and a dinitrobenzoyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(3,5-DINITROBENZOYL)PIPERAZINE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(3,5-DINITROBENZOYL)PIPERAZINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(3,5-DINITROBENZOYL)PIPERAZINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(3,5-DINITROBENZOYL)PIPERAZINE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(3,5-DINITROBENZOYL)PIPERAZINE is unique due to its combination of a benzodioxole moiety, a piperazine ring, and a dinitrobenzoyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C19H18N4O7

Molecular Weight

414.4 g/mol

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(3,5-dinitrophenyl)methanone

InChI

InChI=1S/C19H18N4O7/c24-19(14-8-15(22(25)26)10-16(9-14)23(27)28)21-5-3-20(4-6-21)11-13-1-2-17-18(7-13)30-12-29-17/h1-2,7-10H,3-6,11-12H2

InChI Key

ZWDAAUDAUHQEJE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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